5-amino-N-cyclopropylpyridine-2-carboxamide
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Description
5-Amino-N-cyclopropylpyridine-2-carboxamide is a chemical compound with the CAS Number: 1206592-83-7 . It has a molecular weight of 177.21 and its molecular formula is C9H11N3O . The IUPAC name for this compound is 5-amino-N-cyclopropylpicolinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.21 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Characterization
5-amino-N-cyclopropylpyridine-2-carboxamide derivatives are explored in various synthetic routes for their potential biological activities. One synthesis method involves the condensation of new chalcone derivatives with malononitrile in the presence of ammonium acetate, leading to the preparation of cyanopyridine derivatives with significant antimicrobial activities (Akbari, 2018). Another study reports the efficient synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydropyrazole-2-carboxamide derivatives without the need for catalysts, highlighting their potential applications in pharmaceutical and agricultural fields (Gao et al., 2013).
Non-linear Optical (NLO) Properties and Molecular Docking
Research into the NLO properties and molecular docking of similar compounds reveals their potential in inhibiting tubulin polymerization and displaying anticancer activity. For instance, water-mediated synthesis of related compounds has shown that these molecules could inhibit tubulin polymerization, suggesting a pathway to anticancer activity through the examination of their NLO properties and molecular docking analyses (Jayarajan et al., 2019).
Antimycobacterial Activity
Compounds synthesized from this compound and similar structures have been evaluated for their antimycobacterial activity. A study synthesizing a series of 5-chloro-N-phenylpyrazine-2-carboxamides found significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis and other mycobacterial infections (Zítko et al., 2013).
Antitumor Activity
The potential antitumor activity of derivatives has been identified through computational and experimental studies. For instance, the synthesis and biological screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide have highlighted its application in the pharmaceutical field, with antimicrobial screenings indicating a path towards the development of new antitumor agents (Akbari, 2018).
Properties
IUPAC Name |
5-amino-N-cyclopropylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUMWNZSUIWQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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